4-(Diethylamino)benzaldehyde oxime
Overview
Description
4-(Diethylamino)benzaldehyde oxime is an organic compound with the molecular formula C11H16N2O It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a diethylamino group at the para position
Mechanism of Action
Target of Action
The primary target of 4-(Diethylamino)benzaldehyde oxime is the enzyme Aldehyde Dehydrogenase (ALDH) . ALDH plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids . This enzyme is overexpressed in various tumor types, making it a potential target for therapeutic intervention .
Mode of Action
This compound interacts with its target, ALDH, by acting as a reversible inhibitor . The nitrogen in the oxime acts as a nucleophile, attacking the partially positive carbon in the carbonyl group of the enzyme . This interaction results in the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The inhibition of ALDH by this compound affects the aldehyde metabolism pathway. By inhibiting ALDH, the compound prevents the oxidation of aldehydes, leading to an accumulation of aldehydes in the cell . This can disrupt normal cellular processes and lead to cell death, particularly in cells that overexpress ALDH, such as cancer cells .
Result of Action
The result of the action of this compound is the inhibition of ALDH, leading to an accumulation of aldehydes in the cell . This can disrupt normal cellular processes and lead to cell death, particularly in cells that overexpress ALDH, such as cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in organic solvents like ethanol and ether . Therefore, the presence and concentration of these solvents can affect the compound’s action, efficacy, and stability. Additionally, the compound is sensitive to air , suggesting that its stability and efficacy might be affected by exposure to air.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diethylamino)benzaldehyde oxime can be synthesized through the condensation of 4-(diethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a suitable solvent such as methanol. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Diethylamino)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Studied for its inhibitory effects on certain enzymes, such as aldehyde dehydrogenase, which is relevant in cancer research.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Lacks the diethylamino group and has different reactivity and applications.
4-(Diethylamino)benzaldehyde: Similar structure but lacks the oxime group, leading to different chemical properties and uses.
4-(Dimethylamino)benzaldehyde oxime: Similar but with dimethylamino instead of diethylamino, affecting its steric and electronic properties
Uniqueness
Its ability to act as a fluorescent probe and enzyme inhibitor highlights its versatility and importance in scientific research .
Properties
IUPAC Name |
(NE)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNWBEYWLRLFHM-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826448 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54376-65-7 | |
Record name | 54376-65-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.